Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Procure Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate (CAS 134044-63-6) to leverage the unique 3-bromo substituent as a superior synthetic handle for Suzuki-Miyaura and Buchwald-Hartwig reactions—outperforming chloro analogs in reactivity and iodo analogs in stability. The 2-ethyl carboxylate enables orthogonal derivatization. This high-purity building block (≥97%) with a defined melting point (201-203°C) ensures batch-to-batch reproducibility, mitigating project risk for CROs and medicinal chemistry programs. Ideal for diversifying the privileged imidazo[1,2-a]pyrimidine scaffold.

Molecular Formula C9H8BrN3O2
Molecular Weight 270.08 g/mol
CAS No. 134044-63-6
Cat. No. B145968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate
CAS134044-63-6
SynonymsETHYL 3-BROMOIMIDAZO[1,2-A]PYRIMIDINE-2-CARBOXYLATE
Molecular FormulaC9H8BrN3O2
Molecular Weight270.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C=CC=NC2=N1)Br
InChIInChI=1S/C9H8BrN3O2/c1-2-15-8(14)6-7(10)13-5-3-4-11-9(13)12-6/h3-5H,2H2,1H3
InChIKeyHZSZIPSMUWWCFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Bromoimidazo[1,2-a]pyrimidine-2-carboxylate (CAS 134044-63-6): A Strategic 3-Bromo-Substituted Heterocyclic Building Block for Medicinal Chemistry and Cross-Coupling Applications


Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate (CAS 134044-63-6, MF: C9H8BrN3O2, MW: 270.08) is a specialized heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core, an ethyl ester at the 2-position, and a strategically positioned bromine atom at the 3-position [1]. This specific substitution pattern renders it a highly versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing complex nitrogen-containing scaffolds [1]. The bromine substituent is not merely a heavy atom; it serves as a critical synthetic handle, enabling further functionalization via transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in modern drug discovery for introducing diverse aryl, heteroaryl, or amine groups [1]. This compound belongs to the broader imidazo[1,2-a]pyrimidine class, a privileged scaffold known for a wide range of biological activities including antimicrobial, anti-inflammatory, anxiolytic, and anticancer properties [2][3]. Unlike simpler or non-halogenated analogs, the presence of the 3-bromo group provides a well-defined and predictable entry point for late-stage diversification, offering a quantifiable advantage in synthetic efficiency and molecular design.

Why Generic Substitution of Ethyl 3-Bromoimidazo[1,2-a]pyrimidine-2-carboxylate (CAS 134044-63-6) Fails: A Quantitative Assessment of Reactivity and Synthetic Utility


The notion that any imidazo[1,2-a]pyrimidine derivative can replace Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate in a synthetic sequence is a high-risk assumption. The specific regiochemistry and identity of substituents are critical determinants of reactivity and application. For instance, the 3-bromo substituent in the target compound provides a significantly more reactive site for Pd-catalyzed cross-coupling reactions compared to a 3-chloro analog, due to the lower bond dissociation energy of the C(sp2)-Br bond versus C(sp2)-Cl, enabling more efficient and often milder coupling conditions [1]. Conversely, substituting the bromine with iodine, while more reactive, may introduce stability issues and a higher cost barrier . Furthermore, the ethyl ester at the 2-position is not interchangeable with a carboxylic acid or methyl ester, as this functional group influences the compound's solubility, crystallinity, and subsequent deprotection or derivatization steps, directly impacting synthetic yield and purity profiles . Relying on a generic, non-halogenated core would eliminate the key synthetic handle entirely, rendering it useless for diversification strategies essential to modern medicinal chemistry [2]. Therefore, the precise combination of the 3-bromo and 2-ethyl carboxylate functionalities in Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate defines its unique and non-substitutable role in the synthesis of complex molecular libraries.

Quantitative Evidence Guide: Why Ethyl 3-Bromoimidazo[1,2-a]pyrimidine-2-carboxylate (CAS 134044-63-6) is the Superior Choice for Synthetic Diversification


Bromine vs. Chlorine: Quantifying the Reactivity Advantage of Ethyl 3-Bromoimidazo[1,2-a]pyrimidine-2-carboxylate (134044-63-6) in Cross-Coupling Reactions

The presence of a bromine atom at the 3-position of Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate confers a significant and quantifiable advantage in palladium-catalyzed cross-coupling reactions when compared to its 3-chloro analog. The C(sp2)-Br bond has a bond dissociation energy (BDE) of approximately 84 kcal/mol, which is considerably lower than the BDE of a C(sp2)-Cl bond (approximately 95 kcal/mol) [1]. This 11 kcal/mol difference directly translates to a lower activation barrier for oxidative addition, the rate-determining step in many cross-coupling catalytic cycles, allowing for faster and more complete conversions under milder reaction conditions [1].

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Precision Reactivity: Ethyl 3-Bromoimidazo[1,2-a]pyrimidine-2-carboxylate (134044-63-6) Avoids the Stability and Cost Penalties of the 3-Iodo Analog

While a 3-iodo analog would be even more reactive than the 3-bromo compound (C(sp2)-I BDE ~65 kcal/mol), this comes with significant drawbacks. Iodoarenes are notably more susceptible to photochemical and thermal degradation, often requiring specialized storage (e.g., cold, dark, under inert atmosphere) and handling to prevent deiodination or homocoupling side reactions . This instability can lead to lower effective purity over time and complicate reaction workup. Furthermore, the market price of iodo-derivatives is typically substantially higher than their bromo counterparts due to the cost of iodine and more complex synthetic routes . The 3-bromo compound represents the optimal balance of high reactivity and practical stability/cost for most synthetic applications.

Medicinal Chemistry Chemical Stability Procurement

Reproducible Synthetic Entry: Quantified Purity and Characterization of Ethyl 3-Bromoimidazo[1,2-a]pyrimidine-2-carboxylate (134044-63-6) from Commercial Sources

Reproducibility in chemical synthesis begins with a well-defined starting material. Commercial suppliers of Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate (CAS 134044-63-6) offer it with a minimum purity specification of 97% or 98%, as determined by NMR, HPLC, or GC analysis [1]. This high level of purity is critical, as the presence of de-brominated or other halogenated impurities could act as competing substrates in subsequent cross-coupling reactions, leading to complex mixtures and reduced yields of the desired product. The compound's key physicochemical properties, including a melting point of 201-203°C, are also well-documented, providing additional checkpoints for identity verification upon receipt [2]. This stands in contrast to sourcing from non-specialized vendors or attempting in-house synthesis without rigorous purification, where impurity profiles can vary significantly.

Analytical Chemistry Quality Control Procurement

Scaffold for Antimicrobial and Antitubercular Lead Discovery: Ethyl 3-Bromoimidazo[1,2-a]pyrimidine-2-carboxylate (134044-63-6) as a Precursor to Bioactive Molecules

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry with demonstrated antimicrobial activity. Recent studies have shown that derivatives of this class exhibit significant in vitro activity against a range of bacterial strains, including Mycobacterium tuberculosis. For instance, imidazo[1,2-a]pyrimidine-thiazole hybrids have displayed potent anti-TB activity with a Minimum Inhibitory Concentration (MIC) of 1.6 μg/mL [1]. Furthermore, other studies report imidazo[1,2-a]pyrimidine derivatives achieving 94% inhibition against the M. tuberculosis H37Rv strain [2]. While Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate itself is not the active agent, its role as a versatile building block allows medicinal chemists to efficiently synthesize and explore novel derivatives within this active class, incorporating the 3-bromo handle to introduce diverse moieties via cross-coupling and assess their impact on antimicrobial potency.

Antimicrobial Antitubercular Drug Discovery

Definitive Application Scenarios for Ethyl 3-Bromoimidazo[1,2-a]pyrimidine-2-carboxylate (134044-63-6) Based on Quantitative Evidence


Medicinal Chemistry: Streamlined Synthesis of Diverse Imidazo[1,2-a]pyrimidine Libraries for Antimicrobial and Antitubercular Hit-to-Lead Programs

Given the class-level evidence for antimicrobial activity of imidazo[1,2-a]pyrimidine derivatives [1][2] and the proven reactivity of the 3-bromo substituent [3], this compound is ideally suited as a key intermediate for generating diverse compound libraries. Researchers can efficiently perform Suzuki-Miyaura couplings at the 3-position to introduce a wide array of aryl and heteroaryl boronic acids. This late-stage diversification strategy allows for rapid exploration of Structure-Activity Relationships (SAR) around a core scaffold with known antimicrobial potential, directly addressing the need for novel anti-infective agents. The quantifiably higher reactivity of the C-Br bond compared to a C-Cl bond [3] ensures high conversion rates and broad substrate scope, making it a practical and reliable choice for high-throughput parallel synthesis.

Academic and Industrial Core Laboratory: A Reliable Building Block for Investigating Novel Reaction Methodologies and C-H Activation Studies

The well-defined structure, commercial availability with high purity (≥97%) [4], and documented physicochemical properties (e.g., melting point 201-203°C) [5] of Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate make it an excellent substrate for developing and optimizing new synthetic methods. Its reactivity profile, intermediate between the less reactive chloro-analog and the less stable iodo-analog, provides a robust and reproducible test case for exploring new catalytic systems, ligand designs, or C-H activation strategies. The quantifiable purity and stability data ensure that experimental outcomes are not confounded by the quality of the starting material, a crucial factor in publishing reproducible research or developing robust industrial processes.

Drug Discovery and Development: A Strategic Intermediate for Kinase Inhibitor and CNS Drug Scaffold Synthesis

The imidazo[1,2-a]pyrimidine core is a recognized 'privileged scaffold' in medicinal chemistry, with numerous examples showing activity against key drug targets including kinases, GABA receptors, and calcium channels [6]. The specific substitution pattern of Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate, with the bromine at position 3 and an ethyl ester at position 2, provides a unique and orthogonal synthetic handle. This allows for sequential derivatization: first, the ester can be hydrolyzed or amidated to modulate physicochemical properties or introduce a binding element, and second, the bromine can be used to append another molecular fragment via cross-coupling. This dual functionality, combined with the core's established biological relevance, makes it a strategic asset for projects targeting complex diseases such as cancer, inflammation, or neurological disorders, where modular and efficient synthesis is paramount.

Specialty Chemical Procurement: Risk-Mitigated Sourcing for Outsourced Medicinal Chemistry and CRO Partnerships

For Contract Research Organizations (CROs) and outsourced medicinal chemistry programs, sourcing Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate from reputable suppliers who provide a Certificate of Analysis (CoA) with quantitative purity data (e.g., 97-98% by HPLC/NMR) [4] is a critical risk mitigation step. This contrasts sharply with the potential for variability in custom-synthesized or lower-grade material. By procuring a standardized, high-purity building block, project managers can ensure that the synthetic route will perform as expected across different batches and over time. This reduces the likelihood of costly and time-consuming re-synthesis due to failed reactions caused by impurities, directly impacting project timelines and budgets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-bromoimidazo[1,2-a]pyrimidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.